
Azane;copper(1+);hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of azane;copper(1+);hydrogen carbonate typically involves the reaction of copper(I) salts with hydrogen carbonate ions. One common method is to react copper(I) chloride with sodium hydrogen carbonate in an aqueous solution. The reaction proceeds as follows:
[ \text{CuCl} + \text{NaHCO}_3 \rightarrow \text{CuHCO}_3 + \text{NaCl} ]
This reaction is usually carried out at room temperature and under atmospheric pressure. The resulting product, copper(I) hydrogen carbonate, can be isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Azane;copper(1+);hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The hydrogen carbonate ion can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can oxidize copper(I) to copper(II).
Reduction: Reducing agents like sodium borohydride can reduce copper(II) back to copper(I).
Substitution: Strong acids like hydrochloric acid can replace the hydrogen carbonate ion with chloride ions.
Major Products Formed
Oxidation: Copper(II) carbonate or copper(II) oxide.
Reduction: Copper metal or copper(I) oxide.
Substitution: Copper(I) chloride or other copper(I) salts.
Aplicaciones Científicas De Investigación
Azane;copper(1+);hydrogen carbonate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain medications.
Industry: Utilized in the production of copper-based materials and as a precursor for other copper compounds.
Mecanismo De Acción
The mechanism of action of azane;copper(1+);hydrogen carbonate involves the interaction of the copper(I) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The hydrogen carbonate ion can act as a buffer, maintaining pH levels in certain reactions. The overall effect of the compound depends on the specific context and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) carbonate: Contains copper in the +2 oxidation state and carbonate ions.
Copper(I) chloride: Contains copper in the +1 oxidation state and chloride ions.
Ammonium hydrogen carbonate: Contains ammonium ions and hydrogen carbonate ions.
Uniqueness
Azane;copper(1+);hydrogen carbonate is unique due to the presence of both azane and copper(I) ions. This combination imparts specific chemical properties that are not found in other similar compounds. For example, the reducing properties of copper(I) and the buffering capacity of hydrogen carbonate make this compound particularly useful in certain chemical and biological applications.
Propiedades
Fórmula molecular |
CH4CuNO3 |
|---|---|
Peso molecular |
141.59 g/mol |
Nombre IUPAC |
azane;copper(1+);hydrogen carbonate |
InChI |
InChI=1S/CH2O3.Cu.H3N/c2-1(3)4;;/h(H2,2,3,4);;1H3/q;+1;/p-1 |
Clave InChI |
OEGYSQBMPQCZML-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(O)[O-].N.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




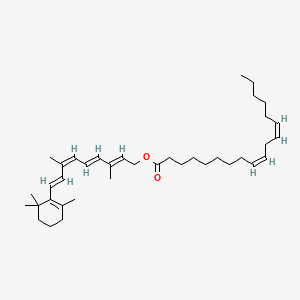
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
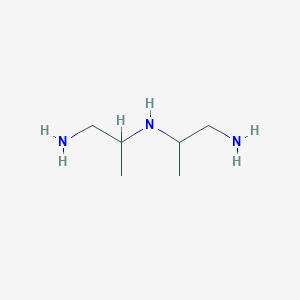
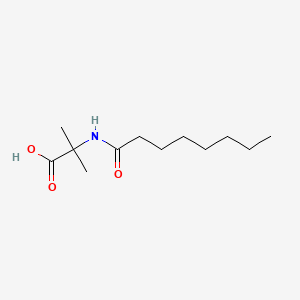
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)

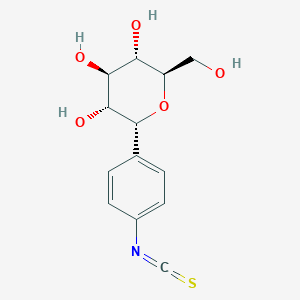
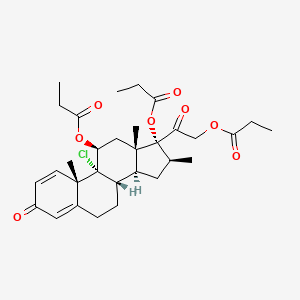

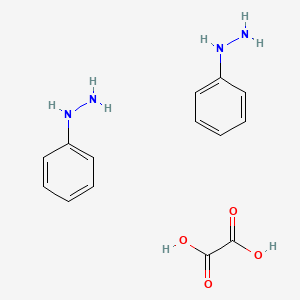
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
